molecular formula C19H19ClN4O B12888829 N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide CAS No. 917924-82-4

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide

Cat. No.: B12888829
CAS No.: 917924-82-4
M. Wt: 354.8 g/mol
InChI Key: GQVLBXIPRNEDMU-UHFFFAOYSA-N
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Description

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrazole ring and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the Benzamide Core: The benzamide core is formed by reacting an amine with a benzoyl chloride derivative under basic conditions.

    Final Coupling: The final step involves coupling the pyrazole ring with the benzamide core through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-1-(4-fluorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide
  • N-(3-Amino-1-(4-bromophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide
  • N-(3-Amino-1-(4-methylphenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide

Uniqueness

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide stands out due to the presence of the chlorophenyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for targeted research and applications.

Biological Activity

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide (CAS Number: 917924-82-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN4OC_{19}H_{19}ClN_{4}O, with a molecular weight of approximately 354.83 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that compounds containing pyrazole moieties can interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the chlorophenyl group enhances the lipophilicity and bioactivity of the compound, potentially improving its interaction with target proteins.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • In vitro Studies : A study reported that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 26 µM to 49.85 µM, indicating their effectiveness in inhibiting cell growth .
  • Mechanistic Insights : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, compounds similar to this compound have been shown to activate caspase pathways, leading to programmed cell death .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

  • Cytokine Inhibition : Research suggests that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial in managing chronic inflammatory diseases .

Data Summary

Activity Type Cell Line IC50 (µM) Mechanism
AnticancerA54949.85Induction of apoptosis
AnticancerMCF-726.00Cell cycle arrest
Anti-inflammatoryTHP-1Not specifiedCytokine production inhibition

Case Studies

  • Study on Pyrazole Derivatives : A comparative study evaluated a series of pyrazole compounds, including this compound. The findings indicated that modifications in the pyrazole structure significantly affected their biological activity, with some derivatives showing enhanced anticancer effects compared to others .
  • In Vivo Efficacy : An animal model study demonstrated that administration of pyrazole derivatives resulted in reduced tumor size and improved survival rates in mice bearing xenograft tumors. These results support the potential therapeutic application of such compounds in cancer treatment .

Properties

CAS No.

917924-82-4

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

N-[3-amino-1-(4-chlorophenyl)propyl]-3-(1H-pyrazol-4-yl)benzamide

InChI

InChI=1S/C19H19ClN4O/c20-17-6-4-13(5-7-17)18(8-9-21)24-19(25)15-3-1-2-14(10-15)16-11-22-23-12-16/h1-7,10-12,18H,8-9,21H2,(H,22,23)(H,24,25)

InChI Key

GQVLBXIPRNEDMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC(CCN)C2=CC=C(C=C2)Cl)C3=CNN=C3

Origin of Product

United States

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